tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate
Overview
Description
“tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the molecular formula C12H22N2O2 . It is a type of heterocyclic compound, specifically a spirocycle .
Synthesis Analysis
The synthesis of “tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate” involves several steps. In one method, a solution of Compound 22B is heated to reflux with borane-dimethyl sulfide complex for 28 hours. The reaction is then allowed to cool to room temperature, quenched with MeOH, and concentrated in vacuo to provide the desired compound . In another method, the compound is synthesized by stirring a solution of intermediate 343 and tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate with potassium carbonate in acetonitrile at 70°C for 15 hours .Molecular Structure Analysis
The molecular structure of “tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate” is represented by the InChI code1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12;/h13H,4-9H2,1-3H3
. This indicates that the compound contains 12 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Chemical Reactions Analysis
“tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate” is a reagent used in the synthesis of various compounds. For instance, it is used in the synthesis of RET kinase inhibitors .Physical and Chemical Properties Analysis
The compound has a molecular weight of 226.32 . It is soluble in water, with a solubility of 3.63 mg/ml . The compound has a high GI absorption and is a P-gp substrate . It has a lipophilicity log Po/w (iLOGP) of 2.94 .Scientific Research Applications
Conformational Analysis in Peptide Synthesis:
- Fernandez et al. (2002) explored the synthesis of derivatives of 1,7-diazaspiro compounds for use in peptide synthesis. Their research on constrained surrogates of Pro-Leu and Gly-Leu dipeptides and the conformational analysis of these tripeptide analogues revealed that they mimic gamma-turn/distorted type II beta-turns (Fernandez et al., 2002).
Supramolecular Arrangements in Crystallography:
- Graus et al. (2010) studied the crystallography of various cyclohexane-5-spirohydantoin derivatives, including a compound similar to tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate. Their research emphasized the influence of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).
Synthesis for Novel Compounds:
- Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to this compound. This synthesis is significant for the development of novel compounds accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
NMR Analysis in Stereochemistry:
- Guerrero-Alvarez et al. (2004) performed a detailed NMR analysis to establish the relative configuration of various diazaspiro[4.5]decanes, highlighting the significance of tert-butyl groups in determining stereochemistry (Guerrero-Alvarez et al., 2004).
Reaction Pathways in Organic Synthesis:
- Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, demonstrating its potential in the synthesis of biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLCLWSYNFUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN2)CC1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1180112-42-8 | |
Record name | 1,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1180112-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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